![molecular formula C19H14FN3O3S B11600878 (5Z)-2-(3,4-dimethoxyphenyl)-5-(4-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11600878.png)
(5Z)-2-(3,4-dimethoxyphenyl)-5-(4-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(5Z)-2-(3,4-dimethoxyphenyl)-5-(4-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolo-triazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(3,4-dimethoxyphenyl)-5-(4-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiazole ring: This can be achieved by reacting a suitable thioamide with a halogenated ketone under basic conditions.
Construction of the triazole ring: This step often involves the cyclization of a hydrazine derivative with a nitrile or an isocyanate.
Introduction of the benzylidene group: This can be done through a condensation reaction between the thiazolo-triazole intermediate and a benzaldehyde derivative.
Methoxylation and fluorination: These functional groups can be introduced through standard organic reactions such as methylation and halogenation.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of catalytic processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the benzylidene group, converting it to a benzyl group.
Substitution: The fluorine atom on the benzylidene group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-2-(3,4-dimethoxyphenyl)-5-(4-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound may exhibit various activities such as antimicrobial, antifungal, or anticancer properties. Researchers often study such compounds to develop new therapeutic agents.
Medicine
In medicine, derivatives of thiazolo-triazoles are explored for their potential as drug candidates. They may interact with specific biological targets, leading to therapeutic effects.
Industry
Industrially, these compounds can be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of (5Z)-2-(3,4-dimethoxyphenyl)-5-(4-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one depends on its specific biological activity. Generally, it may interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-2-(3,4-dimethoxyphenyl)-5-(4-chlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- (5Z)-2-(3,4-dimethoxyphenyl)-5-(4-bromobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Uniqueness
The uniqueness of (5Z)-2-(3,4-dimethoxyphenyl)-5-(4-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the fluorine atom, in particular, can enhance its stability and interaction with biological targets.
Biological Activity
(5Z)-2-(3,4-dimethoxyphenyl)-5-(4-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its synthesis, pharmacological effects, and potential therapeutic applications.
- Chemical Name : this compound
- CAS Number : 577694-68-9
- Molecular Formula : C19H14FN3O3S
- Molecular Weight : 383.4 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable thiazolo-triazole derivative under acidic or basic conditions. The introduction of the fluorobenzylidene moiety is achieved through a condensation reaction that enhances the compound's biological activity.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it inhibits cell proliferation in various cancer cell lines by inducing apoptosis. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Mechanism of Action : The compound appears to activate caspase pathways leading to programmed cell death and exhibits dose-dependent cytotoxicity.
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against several bacterial strains and fungi. It shows promise as a potential agent in treating infections caused by resistant strains.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
Anti-inflammatory Effects
Studies suggest that this compound may possess anti-inflammatory properties. It has been shown to reduce levels of pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases.
Case Studies
- In Vivo Studies : A study conducted on mice demonstrated that administration of the compound reduced tumor size significantly when compared to control groups.
- Clinical Trials : Preliminary trials have indicated favorable outcomes in patients with specific types of cancer; however, further studies are needed to confirm efficacy and safety.
Q & A
Q. What are the key synthetic methodologies for preparing (5Z)-2-(3,4-dimethoxyphenyl)-5-(4-fluorobenzylidene)thiazolo-triazol-6-one?
Basic
The synthesis involves multi-step reactions, typically starting with the formation of the thiazolo-triazolone core. A common approach includes:
- Condensation reactions : Reacting thiosemicarbazide derivatives with chloroacetic acid and aldehydes under reflux (e.g., acetic acid/DMF, 2–5 hours) to form the thiazolidinone ring .
- Knoevenagel reaction : Introducing the 4-fluorobenzylidene moiety via base-catalyzed condensation (e.g., piperidine in 1,4-dioxane) with 4-fluorobenzaldehyde .
- Optimization : Adjusting temperature (70–100°C), solvent polarity, and stoichiometry to improve yields (typically 50–65%) and Z-selectivity .
Table 1: Representative Synthesis Data
Q. How is the structural identity of this compound confirmed?
Basic
- NMR spectroscopy : 1H and 13C NMR confirm regiochemistry (e.g., Z-configuration of the benzylidene group via coupling constants and NOE correlations) .
- Mass spectrometry : LCMS/ESI+ verifies molecular weight (e.g., m/z ~450–500 [M+H]⁺) .
- X-ray crystallography : Resolves stereochemistry and crystal packing (SHELX software for refinement; R-factor <0.05) .
Advanced
- Dynamic NMR : Detects rotational barriers in the benzylidene group at variable temperatures .
- SC-XRD : Single-crystal X-ray diffraction confirms the (5Z) configuration and dihedral angles between aromatic rings .
Q. What reaction pathways are available for functionalizing the thiazolo-triazolone core?
Advanced
- Amine/hydrazine reactions : Nucleophilic attack at the C6 carbonyl forms hydrazone derivatives, useful for bioactivity modulation .
- Electrophilic substitution : Halogenation at the 4-fluorophenyl ring using NBS or I₂/H₂SO₄ enhances reactivity .
- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids to diversify substituents .
Q. How is the compound evaluated for biological activity?
Advanced
- In vitro cytotoxicity : Tested against cancer cell lines (e.g., MCF-7, HEPG-2) via SRB assay (IC₅₀ values typically 10–50 μM) .
- Antimicrobial screening : Agar diffusion assays against Gram-positive/negative bacteria (e.g., MIC 25–100 μg/mL) .
- Mechanistic studies : Molecular docking (e.g., 14-α-demethylase lanosterol, PDB:3LD6) predicts antifungal activity .
Table 2: Cytotoxicity Data
Cell Line | IC₅₀ (μM) | Reference |
---|---|---|
MCF-7 | 12.4 | |
HEPG-2 | 18.9 | |
WI-38 (normal) | >100 |
Q. How are computational methods applied to study structure-activity relationships (SAR)?
Advanced
- Docking simulations : Autodock Vina or Schrödinger Suite predict interactions with targets (e.g., tubulin, kinase domains) .
- QSAR modeling : CoMFA/CoMSIA correlate electronic descriptors (HOMO/LUMO) with anticancer activity .
- MD simulations : Assess binding stability (RMSD <2 Å over 100 ns trajectories) .
Q. What strategies optimize yield and purity during synthesis?
Basic
- Recrystallization : Use DMF/EtOH or acetic acid/water mixtures to remove byproducts .
- Chromatography : Silica gel column (hexane/EtOAc gradient) separates stereoisomers .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but require post-reaction dilution .
Q. How do solvent and catalyst choices influence stereoselectivity?
Advanced
- Solvent effects : High-polarity solvents (e.g., DMF) stabilize transition states, favoring Z-isomers (90:10 Z/E ratio) .
- Catalysts : Piperidine vs. DBU alter enolate formation rates, impacting benzylidene geometry .
- Microwave-assisted synthesis : Reduces reaction time (30 minutes vs. 5 hours) with comparable yields .
Q. What analytical challenges arise in characterizing this compound?
Advanced
Properties
Molecular Formula |
C19H14FN3O3S |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
(5Z)-2-(3,4-dimethoxyphenyl)-5-[(4-fluorophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C19H14FN3O3S/c1-25-14-8-5-12(10-15(14)26-2)17-21-19-23(22-17)18(24)16(27-19)9-11-3-6-13(20)7-4-11/h3-10H,1-2H3/b16-9- |
InChI Key |
WZEZLVBHPHQSTP-SXGWCWSVSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC=C(C=C4)F)/SC3=N2)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C(=O)C(=CC4=CC=C(C=C4)F)SC3=N2)OC |
Origin of Product |
United States |
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